molecular formula C8H19NO5 B1612377 Bis-tris-d19 CAS No. 352534-93-1

Bis-tris-d19

Cat. No.: B1612377
CAS No.: 352534-93-1
M. Wt: 228.36 g/mol
InChI Key: OWMVSZAMULFTJU-ZMHMTVDGSA-N
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Description

Bis-tris-d19, also known as 2,2-Bis(hydroxymethyl)-2,2’,2’'-nitrilotriethanol-d19, is a deuterated form of Bis-tris. It is a buffering agent commonly used in biochemistry and molecular biology. The compound is characterized by its high isotopic purity, with 98 atom % deuterium, and is often utilized in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-tris-d19 involves the deuteration of Bis-tris. The process typically includes the exchange of hydrogen atoms with deuterium atoms. This can be achieved through the reaction of Bis-tris with deuterated reagents under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated water (D2O) and other deuterated chemicals to achieve the desired isotopic substitution. The reaction conditions are optimized to maximize yield and purity, often involving multiple steps of purification and verification of isotopic content .

Chemical Reactions Analysis

Types of Reactions: Bis-tris-d19 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis-tris-d19 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Bis-tris-d19 involves its ability to stabilize pH in biochemical reactions. It acts as a buffering agent, maintaining a stable pH environment which is crucial for various enzymatic and chemical processes. The deuterium atoms in this compound provide unique NMR signals, allowing for detailed structural and dynamic studies of biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high isotopic purity and specific application in NMR spectroscopy. The deuterium atoms provide distinct advantages in NMR studies, making it a valuable tool in structural biology and chemistry .

Properties

IUPAC Name

1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMVSZAMULFTJU-ZMHMTVDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584683
Record name 2-{Bis[2-(~2~H)hydroxy(~2~H_4_)ethyl]amino}-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-93-1
Record name 2-{Bis[2-(~2~H)hydroxy(~2~H_4_)ethyl]amino}-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(hydroxymethyl)-2,2',2''-nitriloethanol-d19
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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